1-Methyl-3-nitro-5-propoxybenzene
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Overview
Description
1-Methyl-3-nitro-5-propoxybenzene is an aromatic compound with the molecular formula C10H13NO3 It is characterized by a benzene ring substituted with a methyl group, a nitro group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-5-propoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), various nucleophiles.
Major Products Formed:
Reduction: 1-Methyl-3-amino-5-propoxybenzene.
Oxidation: 1-Carboxy-3-nitro-5-propoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-propoxybenzene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic ring can undergo electrophilic and nucleophilic substitutions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
1-Methyl-3-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.
1-Methyl-4-nitrobenzene: The nitro group is in a different position, affecting its reactivity.
1-Methyl-3-ethoxybenzene: Contains an ethoxy group instead of a propoxy group, altering its physical and chemical properties.
Uniqueness: 1-Methyl-3-nitro-5-propoxybenzene is unique due to the presence of both a nitro group and a propoxy group on the benzene ring
Properties
IUPAC Name |
1-methyl-3-nitro-5-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAEFRGYSRGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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